molecular formula C5H14ClNO3S B1525859 2-(2-Methanesulfonylethoxy)ethan-1-amine hydrochloride CAS No. 947664-66-6

2-(2-Methanesulfonylethoxy)ethan-1-amine hydrochloride

Cat. No.: B1525859
CAS No.: 947664-66-6
M. Wt: 203.69 g/mol
InChI Key: MJNZJJLGCIWTEP-UHFFFAOYSA-N
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Description

2-(2-Methanesulfonylethoxy)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C6H15NO4S. It is a derivative of ethan-1-amine and contains a methanesulfonylethoxy group. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methanesulfonylethoxy)ethan-1-amine hydrochloride typically involves the reaction of ethan-1-amine with methanesulfonic acid chloride in the presence of a suitable solvent, such as dichloromethane. The reaction is usually carried out at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes. The process involves the use of reactors and controlled environments to maintain the reaction conditions. The product is then purified through various techniques, such as recrystallization or distillation, to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methanesulfonylethoxy)ethan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophiles such as hydroxide or alkoxide ions are used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of corresponding sulfonic acids or esters.

  • Reduction: Formation of ethan-1-amine derivatives.

  • Substitution: Formation of various substituted ethan-1-amines.

Scientific Research Applications

2-(2-Methanesulfonylethoxy)ethan-1-amine hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. Its applications in chemistry, biology, medicine, and industry include:

  • Chemistry: Used as an intermediate in organic synthesis.

  • Biology: Employed in biochemical studies and enzyme inhibition assays.

  • Medicine: Utilized in the development of new drugs and therapeutic agents.

  • Industry: Applied in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 2-(2-Methanesulfonylethoxy)ethan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound acts as a ligand for certain receptors and enzymes, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Methanesulfonic acid ethyl ester

  • Methanesulfonic acid methyl ester

  • 2-(Methanesulfonylethoxy)ethanol

Properties

IUPAC Name

2-(2-methylsulfonylethoxy)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO3S.ClH/c1-10(7,8)5-4-9-3-2-6;/h2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNZJJLGCIWTEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCOCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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